molecular formula C12H20FN3O3SSi B14442681 1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil CAS No. 79281-04-2

1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil

Cat. No.: B14442681
CAS No.: 79281-04-2
M. Wt: 333.46 g/mol
InChI Key: ZZCWVAQZNJXOOZ-UHFFFAOYSA-N
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Description

1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil is a synthetic compound that combines the properties of fluorouracil, a well-known chemotherapeutic agent, with a trimethylsilylethyl group. This modification aims to enhance the compound’s stability and bioavailability, making it a promising candidate for various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the trimethylsilylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the fluorouracil moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its potential as a chemotherapeutic agent with improved stability and bioavailability compared to fluorouracil.

Mechanism of Action

The mechanism of action of 1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil involves its conversion to active metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The trimethylsilylethyl group enhances the compound’s stability and bioavailability, allowing for more effective delivery to target cells .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.

    Capecitabine: An oral prodrug of 5-fluorouracil that is converted to the active drug in the body.

    Tegafur: Another prodrug of 5-fluorouracil used in combination with other agents for cancer treatment.

Uniqueness

1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil is unique in that it combines the properties of fluorouracil with a trimethylsilylethyl group, enhancing its stability and bioavailability. This modification potentially allows for more effective and targeted delivery of the chemotherapeutic agent, reducing side effects and improving therapeutic outcomes .

Properties

CAS No.

79281-04-2

Molecular Formula

C12H20FN3O3SSi

Molecular Weight

333.46 g/mol

IUPAC Name

5-fluoro-2,4-dioxo-N-[2-(2-trimethylsilylethylsulfanyl)ethyl]pyrimidine-1-carboxamide

InChI

InChI=1S/C12H20FN3O3SSi/c1-21(2,3)7-6-20-5-4-14-11(18)16-8-9(13)10(17)15-12(16)19/h8H,4-7H2,1-3H3,(H,14,18)(H,15,17,19)

InChI Key

ZZCWVAQZNJXOOZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCSCCNC(=O)N1C=C(C(=O)NC1=O)F

Origin of Product

United States

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